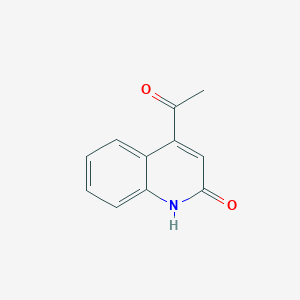

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Vue d'ensemble

Description

The compound 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For example, the synthesis of 8-(dimesitylboryl)quinoline was achieved by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Similarly, other quinoline derivatives, such as 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalines, were synthesized by introducing various substituents on the quinoxaline moiety . These methods suggest that the synthesis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline could potentially be achieved through halogenation, hydroxylation, and trifluoromethylation of the quinoline scaffold.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in the formation of coordination complexes. For instance, 8-(dimesitylboryl)quinoline forms complexes with metals such as Cu(I), Ag(I), and Pd(II) through coordination of the quinolinyl nitrogen to the metal ion . The structure of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure . These findings suggest that 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline would also exhibit a planar structure conducive to forming metal complexes.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including hydrolysis, coordination to metals, and cyclometalation. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes hydrolysis with the sequential loss of mesitylene . The reactivity of phenyltrifluorosilane with 8-hydroxy-quinoline derivatives leads to the formation of novel intramolecular pentacoordinate silanes . These examples indicate that 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline could participate in similar reactions, such as hydrolysis and coordination with metal ions or silicon-based reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For instance, the physicochemical parameters of a quinoline derivative were calculated using Molinspiration Cheminformatics software, which could provide insights into its drug-likeness and pharmacokinetic properties . The crystal structures of quinoline derivatives reveal the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, which can affect their solid-state properties and reactivity . These insights suggest that the physical and chemical properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline would be influenced by its chlorine, hydroxy, and trifluoromethyl groups, potentially affecting its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including those with chloro and trifluoromethyl groups, have been studied for their effectiveness as corrosion inhibitors. These compounds show good efficacy against metallic corrosion due to their high electron density, which facilitates stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting materials from corrosion, particularly in industries where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).

Anticancer Properties

The therapeutic significance of quinoline derivatives extends into the realm of anticancer research. Various studies have explored the biological activities of these compounds, highlighting their potential in anticancer drug development. This includes their ability to inhibit tumor growth and proliferation, making them candidates for further exploration in the fight against cancer (Hussaini, 2016).

Green Chemistry Synthesis

The synthesis of quinoline derivatives, including eco-friendly methods, has garnered attention for minimizing the environmental impact of chemical processes. Green chemistry approaches to creating quinoline scaffolds emphasize the need for non-toxic, environmentally friendly methods. This is crucial for reducing hazardous chemical use and promoting sustainable practices in chemical manufacturing (Nainwal et al., 2019).

Optoelectronic Materials

Quinoline derivatives are utilized in the development of optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. They serve as basic scaffolds for a wide range of applications, including semiconductors, sensors, and light-emitting diodes (LEDs). The versatility of quinoline-based compounds in electronic and photonic applications underscores their importance in advancing technology and innovation (Segura et al., 2015).

Antimicrobial and Antifungal Activities

Quinoline and its derivatives also show significant bioactivities in antimicrobial and antifungal applications. Their ability to combat a wide range of pathogens highlights the potential for developing new treatments for infectious diseases. The exploration of quinoline compounds in this field is essential for addressing the growing concern of antibiotic resistance and finding novel therapeutic agents (Shang et al., 2018).

Safety And Hazards

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZSZNYPRWWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371476 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

CAS RN |

18706-22-4 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)